BQ-788

概要

説明

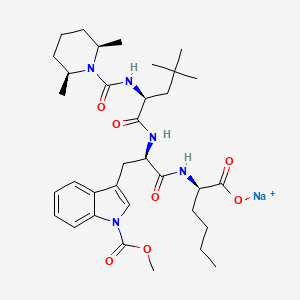

BQ-788 is a highly potent and selective antagonist of the endothelin receptor type B (ETB). It is known for its ability to inhibit the binding of endothelin-1 (ET-1) to ETB receptors, which plays a significant role in various physiological and pathological processes, including vasoconstriction, bronchoconstriction, and cell proliferation . The compound has a molecular formula of C34H50N5NaO7 and a molecular weight of 663.8 Da .

準備方法

Synthetic Routes and Reaction Conditions: BQ-788 is synthesized through a multi-step process involving the coupling of specific amino acids and peptide fragments. The synthesis typically begins with the preparation of the key intermediate, N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-tryptophyl-D-norleucine . This intermediate is then coupled with other fragments under controlled conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and high-yield production of the compound. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

化学反応の分析

Types of Reactions: BQ-788 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced analogs.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled temperatures and pH conditions.

Major Products Formed:

科学的研究の応用

Pharmacological Profile

BQ-788 has a high affinity for the endothelin B receptor, with an IC50 value of 1.2 nM for inhibiting endothelin-1 binding to human cardiac cells. Its selective antagonism allows it to modulate various physiological processes influenced by endothelin signaling, making it a valuable tool in both preclinical and clinical studies .

Cancer Treatment

Intralesional Administration in Melanoma:

Recent clinical studies have investigated the use of this compound in treating melanoma through intralesional administration. A proof-of-concept study involved five patients who received varying doses of this compound. The results indicated that the compound was well tolerated, with no adverse events reported. Notably, signs of reduced melanoma cell viability were observed, including decreased expression of key survival factors such as EDNRB and Ki67 .

| Patient | Dose (mg) | Treatment Duration (Days) | Observations |

|---|---|---|---|

| 1 | 3 | 3 | No adverse events; tumor necrosis similar to control |

| 2 | 8 | 4 | Decreased EDNRB and Ki67 expression; enhanced immune cell infiltration |

| 3 | 10 | 14 | Inhibition of lesion growth noted |

| 4 | 8 | 7 | Increased angiogenesis observed |

| 5 | 10 | >7 | Significant inhibition of tumor growth |

The study suggested that future trials should focus on patients with high EDNRB expression, as only those individuals showed a therapeutic response to this compound .

Mechanisms of Action:

this compound's effectiveness may stem from both direct and indirect mechanisms:

- Direct Effects: Reduction in the expression of survival factors and proliferation markers in tumor cells.

- Indirect Effects: Increased angiogenesis and immune cell infiltration into tumors, potentially enhancing the efficacy of other therapies such as immune checkpoint inhibitors .

Cardiovascular Applications

This compound has been studied for its potential benefits in cardiovascular conditions. Research indicates that it can inhibit endothelin-1-induced bronchoconstriction and may play a role in preventing organ failure induced by lipopolysaccharides . Its ability to modulate vascular responses makes it a candidate for further exploration in managing hypertension and other cardiovascular diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. For instance, it has been shown to influence neuronal pathways related to cholinergic and nitrergic signaling, which are crucial for maintaining intestinal motility post-surgery . This indicates potential applications in treating postoperative complications and other gastrointestinal disorders.

作用機序

BQ-788 exerts its effects by selectively binding to and inhibiting the endothelin receptor type B (ETB). This inhibition prevents the binding of endothelin-1 (ET-1) to the receptor, thereby blocking the downstream signaling pathways involved in vasoconstriction, bronchoconstriction, and cell proliferation . The molecular targets include the ETB receptors on various cell types, and the pathways involved are primarily related to the regulation of vascular tone and cellular growth .

類似化合物との比較

BQ-123: A selective antagonist of the endothelin receptor type A (ETA).

Ambrisentan: Another endothelin receptor antagonist with selectivity for ETA.

Macitentan: A dual endothelin receptor antagonist targeting both ETA and ETB receptors.

Clazosentan: A selective ETA receptor antagonist.

Comparison: BQ-788 is unique in its high selectivity and potency for the ETB receptor compared to other endothelin receptor antagonists. While compounds like BQ-123 and Ambrisentan target the ETA receptor, this compound specifically inhibits ETB, making it a valuable tool for studying the distinct roles of ETB receptors in various physiological and pathological processes .

生物活性

BQ-788, chemically known as N-cis-2,6-dimethylpiperidinocarbonyl-L-gamma-methylleucyl-D-1-methoxycarbonyltryptophanyl-D-norleucine, is a potent and selective antagonist of the endothelin B (ETB) receptor. This compound has garnered attention in pharmacological research due to its unique biological activities and potential therapeutic applications, particularly in oncology and cardiovascular health.

This compound functions primarily by inhibiting the binding of endothelin-1 (ET-1) to ETB receptors. It exhibits a high affinity for these receptors, with an IC50 value of approximately 1.2 nM in human Girardi heart cells . This selective antagonism allows for the modulation of various physiological responses mediated by endothelins, which are peptides known to play significant roles in vasoconstriction and cellular proliferation.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of several human melanoma cell lines while showing minimal effects on non-malignant kidney cells. Specifically, the compound has been shown to induce apoptosis in melanoma cells, as evidenced by increased TUNEL labeling, which indicates DNA fragmentation associated with programmed cell death . The results from a comparative study are summarized in Table 1 below.

| Cell Line | Effect of this compound | TUNEL Labeling Increase | Growth Inhibition |

|---|---|---|---|

| A375 | High sensitivity | 40-fold | Significant |

| SK-MEL 28 | High sensitivity | 30-fold | Significant |

| SK-MEL 3 | Moderate sensitivity | 13-fold | Moderate |

| 293 (Kidney) | Resistant | No significant increase | No inhibition |

In Vivo Studies

In vivo studies using nude mice models have shown that systemic administration of this compound significantly slows down tumor growth in melanoma cases. In one study, half of the treated mice exhibited complete growth arrest of tumors after treatment with this compound . The histological examination revealed enhanced apoptosis and reduced angiogenesis in tumors treated with this compound compared to controls.

Pharmacological Properties

This compound's pharmacological profile extends beyond its role as an ETB receptor antagonist. It has been noted for its ability to modulate various signaling pathways that may contribute to its anti-cancer effects. For instance, it has been observed to enhance differentiation and inhibit proliferation in melanoma cells . Additionally, systemic blockade of ETB receptors using this compound has been linked to alterations in hemodynamic responses, suggesting potential applications in managing cardiovascular conditions .

Case Study: Melanoma Treatment

In a controlled experiment involving human melanoma cell lines treated with this compound, researchers noted a heterogeneous response among different cell lines. The most sensitive lines displayed characteristics typical of differentiated melanocytes, including increased pigmentation and dendritic morphology . These findings suggest that this compound may not only inhibit tumor growth but could also promote differentiation in certain melanoma contexts.

Clinical Relevance

The implications of using this compound as a therapeutic agent extend into clinical settings where endothelin signaling is implicated in disease processes. Its selective antagonism provides a targeted approach that could minimize off-target effects commonly associated with broader-spectrum treatments.

特性

CAS番号 |

156161-89-6 |

|---|---|

分子式 |

C34H50N5NaO7 |

分子量 |

663.8 g/mol |

IUPAC名 |

sodium;(2R)-2-[[(2R)-2-amino-3-(1-methoxycarbonylindol-3-yl)propanoyl]-[(2S)-2-[[(2R,6S)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]hexanoate |

InChI |

InChI=1S/C34H51N5O7.Na/c1-8-9-16-28(31(42)43)39(29(40)25(35)18-23-20-37(33(45)46-7)27-17-11-10-15-24(23)27)30(41)26(19-34(4,5)6)36-32(44)38-21(2)13-12-14-22(38)3;/h10-11,15,17,20-22,25-26,28H,8-9,12-14,16,18-19,35H2,1-7H3,(H,36,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26+,28-;/m1./s1 |

InChIキー |

JFIJJAJAXSAGIH-IVZJRGRDSA-M |

SMILES |

CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |

異性体SMILES |

CCCC[C@H](C(=O)[O-])N(C(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)[C@H](CC(C)(C)C)NC(=O)N3[C@@H](CCC[C@@H]3C)C.[Na+] |

正規SMILES |

CCCCC(C(=O)[O-])N(C(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)N)C(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

XXX |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BQ 788 BQ-788 BQ788 N-2,6-dimethylpiperidinocarbonyl-gamma-MeLeu-Trp(COOMe)-Nle-ONa N-cis-2,6-dimethylpiperidinocarbonyl-gamma-methylleucyl-tryptophyl(COOMe)-norleucine sodium 2-((2-(((2,6-dimethyl-1-piperidinyl)carbonyl)amino)-4,4-dimethylpentanoyl)(1-(methoxycarbonyl)-D-tryptophyl)amino)hexanoate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BQ-788 is a selective antagonist of the endothelin ETB receptor subtype. [, , , , ]

A: this compound binds to the ETB receptor and blocks the binding of endogenous ligands, endothelin-1 (ET-1), ET-2, and ET-3, thereby preventing receptor activation. [, , ]

ANone: The downstream effects are complex and depend on the tissue and species. In general, ETB receptor blockade by this compound can lead to:

- Increased vasoconstriction: In some vascular beds, ETB receptors mediate vasodilation, and their blockade by this compound can lead to unopposed vasoconstriction via the ETA receptor. [, , , , , ]

- Reduced ET-1 clearance: ETB receptors are involved in the clearance of circulating ET-1, and their blockade by this compound can increase plasma ET-1 levels. [, , , ]

- Modulation of neurotransmission: ETB receptors are found on enteric neurons and can influence intestinal motility. This compound can affect peristalsis by modulating cholinergic nerve-mediated contractions. [, ]

- Alterations in cell proliferation: ETB receptors are involved in cell proliferation in various cell types, including airway smooth muscle cells. This compound can inhibit ET-1-induced mitogenesis in these cells. []

A: No, this compound has been shown to have no agonist activity at ETB receptors in concentrations up to 10 μM. []

ANone: The molecular formula of this compound is C28H40N6O6, and its molecular weight is 556.66 g/mol.

A: Yes, this compound has been characterized by 1H NMR and high-resolution fast atom bombardment mass spectrometry. []

ANone: The provided research articles focus primarily on the pharmacological and physiological effects of this compound in relation to ETB receptors. They do not contain information regarding material compatibility, stability under various conditions, catalytic properties, computational chemistry modeling, or the other aspects listed in questions 3-26.

A: this compound was first described in the early 1990s as a potent and selective ETB receptor antagonist. [, ] Its development was a significant milestone in endothelin research, as it provided a valuable tool to investigate the physiological and pathological roles of ETB receptors.

ANone: this compound has the potential to be utilized in various research areas, including:

- Cardiovascular research: Exploring the role of ETB receptors in hypertension, heart failure, and pulmonary hypertension. [, , , , , , ]

- Neuroscience: Investigating the involvement of ETB receptors in stroke, neurodegenerative diseases, and pain. [, , ]

- Gastroenterology: Understanding the role of ETB receptors in regulating intestinal motility and inflammatory bowel diseases. []

- Pulmonary research: Studying the contribution of ETB receptors to airway hyperreactivity and pulmonary fibrosis. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。